molecular formula C11H14ClN3O4 B14945320 Methyl 2-[acetyl(5-chloro-4-methoxy-6-methyl-2-pyrimidinyl)amino]acetate

Methyl 2-[acetyl(5-chloro-4-methoxy-6-methyl-2-pyrimidinyl)amino]acetate

Cat. No.: B14945320
M. Wt: 287.70 g/mol
InChI Key: CZINRAVMAWVUMI-UHFFFAOYSA-N
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Description

Methyl 2-[acetyl(5-chloro-4-methoxy-6-methyl-2-pyrimidinyl)amino]acetate is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[acetyl(5-chloro-4-methoxy-6-methyl-2-pyrimidinyl)amino]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chloro and methoxy groups: These groups can be introduced through electrophilic substitution reactions.

    Acetylation: The acetyl group can be introduced using acetic anhydride or acetyl chloride in the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[acetyl(5-chloro-4-methoxy-6-methyl-2-pyrimidinyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 2-[acetyl(5-chloro-4-methoxy-6-methyl-2-pyrimidinyl)amino]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-[acetyl(5-chloro-4-methoxy-6-methyl-2-pyrimidinyl)amino]acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-acetamido-5-chloro-2-methoxybenzoate: This compound has a similar structure but differs in the position and type of substituents.

    Indole derivatives: These compounds share some structural similarities and are also used in various scientific applications.

Uniqueness

Methyl 2-[acetyl(5-chloro-4-methoxy-6-methyl-2-pyrimidinyl)amino]acetate is unique due to its specific combination of functional groups and the pyrimidine ring structure

Properties

Molecular Formula

C11H14ClN3O4

Molecular Weight

287.70 g/mol

IUPAC Name

methyl 2-[acetyl-(5-chloro-4-methoxy-6-methylpyrimidin-2-yl)amino]acetate

InChI

InChI=1S/C11H14ClN3O4/c1-6-9(12)10(19-4)14-11(13-6)15(7(2)16)5-8(17)18-3/h5H2,1-4H3

InChI Key

CZINRAVMAWVUMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N(CC(=O)OC)C(=O)C)OC)Cl

Origin of Product

United States

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